molecular formula C11H11BrF3NO2 B7937256 2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide

2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B7937256
M. Wt: 326.11 g/mol
InChI Key: OKDIBBQMDUBNOV-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is an organic compound with a molecular formula of C10H10BrF3NO2. This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-(trifluoromethyl)benzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amidation: The brominated intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxyethyl group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methoxyethyl)benzamide
  • 2-Bromo-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide
  • 2-Bromo-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

Uniqueness

2-Bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group at the 5-position on the benzamide ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

2-bromo-N-(2-methoxyethyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-18-5-4-16-10(17)8-6-7(11(13,14)15)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDIBBQMDUBNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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